![molecular formula C14H10N4 B14355389 Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile CAS No. 91606-56-3](/img/structure/B14355389.png)
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[222~6~2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile is a unique organic compound characterized by its complex structure, which includes multiple spirocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile typically involves a series of cycloaddition reactions. One common method includes the thermal cycloaddition of dispiro[2.2.2.2]deca-4,9-diene with tetracyanoethylene in wet acetone, which proceeds via a zwitterionic intermediate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions with multiple bonds, forming complex cyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tetracyanoethylene, dimethyl trans, trans-muconate, and various solvents like acetone . Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from reactions involving this compound include cycloadducts and other spirocyclic compounds, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile involves its interaction with molecular targets through cycloaddition and other chemical reactions. The pathways involved include the formation of zwitterionic intermediates and biradicals, which facilitate the compound’s reactivity and transformation into various products .
Comparación Con Compuestos Similares
Similar Compounds
- Dispiro[3.0.35.24]decan-9-one : Known for its unique reactivity and potential applications in organic synthesis .
Dispiro[2.2.2.2]deca-4,9-diene: Shares a similar spirocyclic structure and undergoes comparable chemical reactions.
Dispiro[2.0.2.4]decane: Another spirocyclic compound with distinct chemical properties and applications.
Uniqueness
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile stands out due to its specific combination of spirocyclic rings and tetracarbonitrile groups, which confer unique reactivity and potential for diverse applications in scientific research and industrial processes.
Propiedades
Número CAS |
91606-56-3 |
|---|---|
Fórmula molecular |
C14H10N4 |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
dispiro[2.2.26.23]dec-4-ene-9,9,10,10-tetracarbonitrile |
InChI |
InChI=1S/C14H10N4/c15-7-13(8-16)11(1-2-11)5-6-12(3-4-12)14(13,9-17)10-18/h5-6H,1-4H2 |
Clave InChI |
GWFGSMFULJLIJL-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C=CC3(CC3)C(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
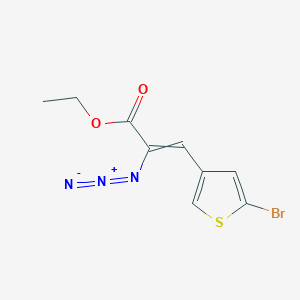
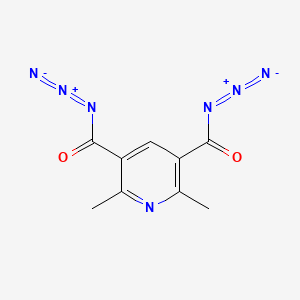
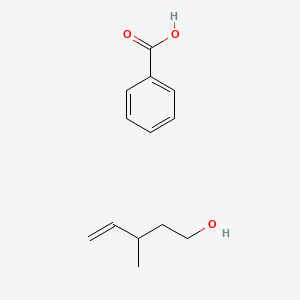
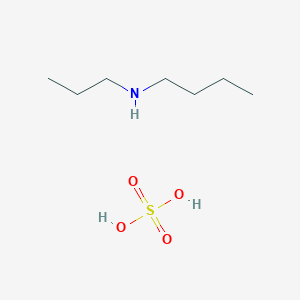
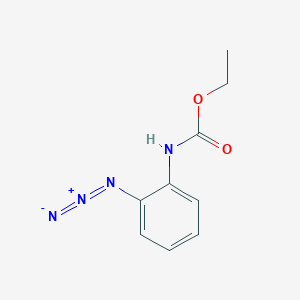
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
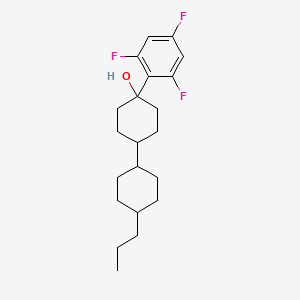
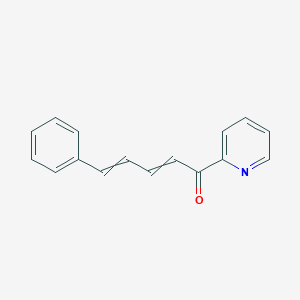
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
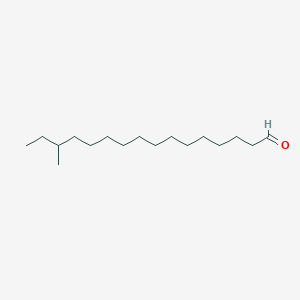
![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
